molecular formula C13H12N2O2 B5789718 N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine

N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine

Cat. No.: B5789718
M. Wt: 228.25 g/mol
InChI Key: HBFBNKLYQHZPNA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine is a synthetic organic compound featuring a 1,3-benzodioxole (piperonyl) core linked via a methylene bridge to a pyridin-2-amine group. With a molecular formula of C14H13N3O2 and a molecular weight of 255.27 g/mol, this compound is of significant interest in pharmaceutical and agrochemical research. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, known for its presence in various biologically active molecules and natural products . This structural motif is frequently investigated for its potential role in enhancing metabolic stability and influencing the pharmacodynamics of lead compounds. The primary research applications for this compound and its analogues are in neuroscience and oncology. The molecular framework is a key intermediate for developing potential neuroactive agents. Structurally similar compounds, such as (1,3-benzodioxol-5-ylmethyl)(pyridin-2-ylmethyl)amine, have been documented in chemical databases, highlighting the relevance of this chemotype in discovery research . Furthermore, the 1,3-benzodioxole scaffold is extensively studied for its cytotoxic properties. Research into related molecular architectures has shown that such compounds can serve as promising scaffolds for the development of novel antitumor agents, with some derivatives demonstrating significant cytotoxicity against human tumor cell lines . The compound's mechanism of action is likely multi-factorial and highly dependent on the specific target. The benzodioxole group can contribute to interactions with enzyme active sites, while the aminopyridine unit is a common feature in molecules that modulate receptor function. This combination makes it a versatile building block for constructing potential enzyme inhibitors or receptor ligands. Available formats may include neat solid or solution. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-6-14-13(3-1)15-8-10-4-5-11-12(7-10)17-9-16-11/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBNKLYQHZPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization

Established and Novel Synthetic Pathways to N-(1,3-Benzodioxol-5-ylmethyl)pyridin-2-amine

The construction of the target compound can be achieved through several key bond formations, primarily involving the creation of the secondary amine linkage. Established methods often rely on classical nucleophilic substitution or reductive amination, while novel pathways may employ advanced catalytic systems.

Convergent Synthesis Approaches

A primary convergent strategy for this compound involves the coupling of two key building blocks: 2-aminopyridine (B139424) and a suitable derivative of 1,3-benzodioxole-5-carbaldehyde (piperonal). A common and effective method is reductive amination . wikipedia.orgmasterorganicchemistry.com This process typically involves the initial reaction of 2-aminopyridine with piperonal (B3395001) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. researchgate.net A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently utilized due to their selectivity. masterorganicchemistry.comresearchgate.net

Alternatively, a direct nucleophilic substitution can be employed. This involves the reaction of 2-aminopyridine with a haloalkane derivative of the benzodioxole moiety, such as 5-(chloromethyl)-1,3-benzodioxole or 5-(bromomethyl)-1,3-benzodioxole. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reactant 1Reactant 2MethodKey Features
2-Aminopyridine1,3-Benzodioxole-5-carbaldehydeReductive AminationOne-pot reaction, mild conditions, good yields.
2-Aminopyridine5-(Chloromethyl)-1,3-benzodioxoleNucleophilic SubstitutionRequires a base, potential for over-alkylation.

Divergent Synthesis Strategies for Structural Analogs

Divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally diverse analogs. This approach is highly valuable for structure-activity relationship (SAR) studies. Starting from the core structure of this compound, divergent strategies can be employed to modify both the pyridine (B92270) and benzodioxole rings.

For modifications on the pyridine ring, a common intermediate such as N-(1,3-benzodioxol-5-ylmethyl)-6-bromopyridin-2-amine could be synthesized. The bromo-substituent can then be subjected to a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce a wide range of functional groups at the 6-position.

For modifications on the benzodioxole ring, a starting material with a functional group amenable to derivatization, such as a bromo or iodo substituent, can be used. For instance, starting with 6-bromo-1,3-benzodioxole-5-carbaldehyde, the synthesis can proceed as described in the convergent approach, yielding a brominated analog. This bromo-group can then be a handle for further diversification through cross-coupling reactions.

Application of Catalytic Reactions in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogs, several catalytic approaches can be envisioned.

Catalytic Reductive Amination: While stoichiometric reducing agents are common, catalytic hydrogenation can also be employed for the reduction of the intermediate imine. This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. wikipedia.org

Borrowing Hydrogen Catalysis: A more atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this process, a catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from an alcohol (in this case, piperonyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This method avoids the need for pre-functionalized starting materials and produces water as the only byproduct.

Cross-Coupling Reactions: As mentioned in the divergent synthesis section, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of analogs. The Buchwald-Hartwig amination, in particular, is a powerful tool for the formation of C-N bonds and could be used to couple a suitably functionalized pyridine and benzodioxole fragment. nih.gov

Catalytic MethodReactantsCatalystAdvantages
Catalytic Hydrogenation2-Aminopyridine, Piperonal, H₂Pd/C, PtO₂Clean reduction, high yields.
Borrowing Hydrogen2-Aminopyridine, Piperonyl alcoholRu or Ir complexesHigh atom economy, water as byproduct. researchgate.net
Buchwald-Hartwig Amination2-Bromopyridine, PiperonylaminePd catalyst, ligandForms C-N bonds, good for analog synthesis. nih.gov

Modern Synthetic Techniques for Analog Development

To accelerate the discovery and optimization of new chemical entities, modern synthetic techniques such as parallel synthesis and flow chemistry are increasingly being adopted.

Parallel Synthesis and High-Throughput Methodologies

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner. beilstein-journals.org This is particularly useful for generating libraries of analogs for screening. For the synthesis of this compound analogs, a parallel synthesis approach could involve reacting a common precursor, such as 2-aminopyridine, with a diverse set of substituted benzodioxole aldehydes in a multi-well plate format. Each well would contain a different aldehyde, and after the reaction and work-up, a library of analogs would be generated.

Similarly, a diverse set of substituted 2-aminopyridines could be reacted with piperonal. The use of automated liquid handlers and purification systems can significantly increase the throughput of such synthetic efforts.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. rsc.org N-alkylation reactions are well-suited to flow chemistry. thalesnano.com

A flow chemistry setup for the synthesis of this compound via reductive amination would involve pumping solutions of 2-aminopyridine and piperonal into a mixing chamber, followed by passage through a heated reactor coil to form the imine. The resulting stream would then be mixed with a solution of a reducing agent before passing through another reactor coil to effect the reduction. The product stream could then be subjected to in-line purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. thalesnano.com

Principles of Green Chemistry in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. A key area of focus is the reductive amination step.

One notable green approach is the use of formic acid as both a reducing agent and a catalyst in what is known as the Leuckart-Wallach reaction or, more broadly, Eschweiler-Clarke methylation when using formaldehyde. In the context of the target molecule, refluxing the corresponding Schiff base of 2-aminopyridine and piperonal in a formic acid-cumene solution can yield the N-monosubstituted product in high yield. researchgate.net This method is advantageous as it avoids the use of metal hydrides, which can be hazardous and generate significant waste. Formic acid is biodegradable and has a lower environmental impact compared to many other reducing agents.

Furthermore, the use of water as a solvent in reductive amination reactions is a significant step towards a greener synthesis. unibe.ch Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for chemical reactions. The development of water-soluble catalysts and reagents can facilitate reactions in aqueous media, minimizing the reliance on volatile organic compounds (VOCs).

The principles of atom economy can also be applied by favoring catalytic methods. For instance, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) for the reduction of the imine intermediate offers high efficiency and the catalyst can often be recovered and reused, reducing waste.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Safer Solvents Employing water as a solvent for the reductive amination step.
Use of Renewable Feedstocks Piperonal can be derived from natural sources like sassafras oil.
Catalysis Utilizing reusable heterogeneous catalysts (e.g., Pd/C) for hydrogenation.
Atom Economy Reductive amination is an atom-economical method for forming C-N bonds.
Use of Safer Reagents Substituting hazardous metal hydrides with formic acid as a reducing agent.

Rational Functionalization and Chemical Modification Strategies

The chemical structure of this compound offers several sites for rational functionalization, allowing for the modulation of its physicochemical and biological properties.

Derivatization of the Pyridine Moiety

The pyridine ring is a versatile scaffold for chemical modification. The 2-amino group influences the reactivity of the ring, generally directing electrophilic substitution to the positions ortho and para to the amino group (positions 3 and 5). However, the nitrogen atom in the pyridine ring is a site of protonation and can be quaternized.

Electrophilic aromatic substitution reactions, such as nitration, on 2-aminopyridine derivatives can be complex. The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the regioselectivity. In strongly acidic media, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The exocyclic amino group can also be protonated, further complicating the reactivity. sapub.org

Modifications and Isosteric Replacements of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring system is a key structural feature. Modifications to this moiety can significantly impact the molecule's properties. Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles.

Bioisosteric replacement is a powerful tool in drug design. nih.gov For the benzodioxole group, potential isosteres could include other bicyclic aromatic systems or substituted phenyl rings that mimic its size, shape, and electronic properties. For example, replacing the methylenedioxy bridge with other small linkers or opening the ring to a dimethoxybenzene derivative could be explored. Such modifications can influence the molecule's interaction with biological targets and its metabolic stability.

Introduction of Bioconjugation Handles and Probes

To enable the use of this compound in biological studies, such as target identification or imaging, the introduction of bioconjugation handles or probes is necessary. These are small, reactive groups that can be selectively coupled to other molecules like fluorescent dyes, biotin, or affinity resins.

Common bioconjugation handles include azides and alkynes for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which offers high efficiency and specificity. These handles could be introduced by synthesizing derivatives of either the 2-aminopyridine or the piperonal starting materials that bear the desired functional group. For example, an azido- or alkynyl-substituted piperonal could be used in the reductive amination step to generate a tagged version of the target molecule.

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is not chiral, the introduction of a stereocenter through derivatization would necessitate stereoselective synthesis or chiral resolution. For instance, if a substituent were introduced at the methylene (B1212753) bridge connecting the two aromatic rings, a chiral center would be created.

Stereoselective synthesis would aim to produce a single enantiomer of the chiral derivative. This could be achieved through various asymmetric synthesis strategies, such as the use of chiral catalysts for the C-N bond formation or the asymmetric reduction of a prochiral precursor.

Alternatively, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. These methods include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, or chromatographic methods using a chiral stationary phase.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Pyridine (B92270) Ring Modifications

The pyridine ring of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine is a crucial component for its biological activity, likely participating in key interactions with target proteins. Modifications to this ring can significantly impact the compound's efficacy and selectivity.

Positional and Electronic Effects of Substituents on Pyridine

The introduction of substituents onto the pyridine ring can dramatically alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and intrinsic activity. The nature and position of these substituents are critical.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the pyridine nitrogen, which can be crucial for forming hydrogen bonds or ionic interactions with biological targets. nih.govacs.org For instance, in a series of NNN pincer-type ligands with a central substituted pyridine ring, it was observed that electron-donating groups increase the electron density around the coordinated metal center. nih.gov Conversely, electron-withdrawing groups can enhance the acidity of N-H protons, potentially strengthening hydrogen bonds with acceptor groups on a receptor. mdpi.com

The position of the substituent also plays a pivotal role. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on a phenyl ring attached to the pyridine scaffold significantly affected their biological activity. mdpi.com While this is an analogous system, it highlights the sensitivity of activity to the electronic nature of substituents. A systematic exploration of substituents on the pyridine ring of this compound would likely reveal optimal positions for enhancing activity. Generally, substituents that can improve target engagement without causing steric hindrance are favored.

Table 1: Hypothetical Positional and Electronic Effects of Substituents on the Pyridine Moiety This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for this specific compound is not available.

Position on Pyridine RingSubstituent TypePredicted Effect on ActivityRationale
3'Small, electron-withdrawing (e.g., -CN, -F)Potential IncreaseMay enhance hydrogen bonding capabilities of the amine linker.
4'Electron-donating (e.g., -OCH3, -CH3)Potential Increase or DecreaseCould modulate pKa of the ring nitrogen, affecting receptor interaction. nih.gov
5'Bulky, lipophilic (e.g., -tBu, -Ph)Potential DecreaseLikely to cause steric clashes with the binding site.
6'Small, polar (e.g., -OH, -NH2)Potential IncreaseMay form additional hydrogen bonds with the target.

Heterocyclic Ring Replacements of the Pyridine Moiety

Replacing the pyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new interaction landscapes, modulate physicochemical properties, and overcome potential metabolic liabilities. nih.gov The choice of the replacement heterocycle is critical and depends on its ability to mimic the key electronic and steric features of the original pyridine ring.

Non-aromatic or saturated bioisosteres can also be considered to improve properties like solubility and metabolic stability. cambridgemedchemconsulting.com Furthermore, other five-membered heterocycles such as thiazole, oxazole, or imidazole (B134444) could be explored, although these would represent more significant structural and electronic perturbations. The success of such replacements would depend on the specific binding mode of the parent compound and the tolerance of the biological target for structural changes in this region.

Detailed Analysis of Benzodioxole Moiety Alterations

The 1,3-benzodioxole (B145889) moiety is a well-known pharmacophore present in numerous biologically active natural products and synthetic compounds. nih.gov Its modification can lead to significant changes in activity and properties.

Substituent and Ring Expansion/Contraction Effects on Benzodioxole

The electronic environment of the benzodioxole ring can be fine-tuned by the introduction of substituents. In studies on safrole derivatives, which contain the 1,3-benzodioxole core, modifications to the aromatic ring have been shown to influence their biological effects. nih.govresearchgate.net For instance, the introduction of hydroxyl or nitro groups can alter the cytotoxic and antiproliferative activities of these compounds. nih.gov

Ring expansion, for example to a 2,3-dihydro-1,4-benzodioxin system, or contraction could alter the planarity and steric bulk of this part of the molecule, which may impact its interaction with the target. The 2,3-dihydro-1,4-benzodioxin ring system is itself a motif found in many biologically active compounds. eurekaselect.com

Isosteric and Bioisosteric Replacements of the Benzodioxole System

Replacing the benzodioxole system with other bicyclic aromatic or heteroaromatic rings can be a fruitful strategy to explore SAR. Bioisosteres such as benzofuran, indole, or indazole could be considered. These replacements would alter the electronic nature and hydrogen bonding potential of this moiety.

Furthermore, simpler, monocyclic aromatic rings like a dimethoxy-substituted phenyl ring can be considered a classical bioisostere of the benzodioxole group. The two methoxy (B1213986) groups can mimic the electronic influence and steric presence of the methylenedioxy bridge. Such replacements can also impact the metabolic stability of the compound, as the methylenedioxy group is known to be a potential metabolic hotspot.

Table 2: Potential Bioisosteric Replacements for the Benzodioxole Moiety This table is illustrative and based on common bioisosteric replacements in medicinal chemistry.

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
1,3-Benzodioxole3,4-DimethoxyphenylClassical bioisostere, mimics electronic and steric properties.May alter metabolic stability and solubility.
1,3-BenzodioxoleIndoleIntroduces a hydrogen bond donor.Could lead to new interactions with the target.
1,3-BenzodioxoleBenzofuranReplaces a methylenedioxy with a furan (B31954) ring.Alters electronic distribution and potential for π-stacking.
1,3-Benzodioxole2,3-Dihydro-1,4-benzodioxinRing expansion. eurekaselect.comChanges conformation and steric bulk.

Impact of the Methyl Linker Length and Branching

The methylene (B1212753) (-CH2-) linker connecting the benzodioxole and pyridine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. Altering the length and branching of this linker can have a profound impact on the compound's ability to adopt the optimal conformation for binding to its biological target. nih.govnih.gov

Increasing the linker length by one or two carbons (to an ethyl or propyl chain) would increase the flexibility of the molecule. This could be beneficial if the binding pocket is large and requires a more extended conformation, but it could also lead to an entropic penalty upon binding, thus reducing affinity. Conversely, shortening the linker is generally not feasible in this scaffold.

Introducing branching on the linker, for example, by adding a methyl group, would introduce a chiral center and restrict the conformational freedom of the molecule. This can be advantageous if one of the enantiomers locks the molecule in a bioactive conformation, leading to increased potency and selectivity. However, it can also be detrimental if the added bulk creates steric clashes with the binding site. The optimal linker length and substitution pattern are highly dependent on the topology of the target's binding site.

Elucidation of the Role of the Amine Linkage in Biological Interactions

The secondary amine linkage in this compound is a critical determinant of its three-dimensional structure and its potential interactions with biological targets. This linker provides a degree of flexibility, allowing the benzodioxole and pyridine rings to adopt various spatial orientations. The nitrogen atom of the amine can act as a hydrogen bond donor, while the lone pair of electrons can serve as a hydrogen bond acceptor, making it a key interaction point with protein residues.

Studies on analogous N-arylmethyl-aminopyridine series have demonstrated that modifications to this linker significantly impact biological activity. The nature of the amine—whether it is primary, secondary, or tertiary—as well as the length and rigidity of the linker, are crucial factors. For instance, in many kinase inhibitors, the secondary amine is essential for forming a critical hydrogen bond with the hinge region of the kinase.

The basicity of the amine is another important property. It influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a receptor's binding pocket. The electron-donating nature of the benzyl (B1604629) group and the electron-withdrawing nature of the pyridine ring will modulate the pKa of this amine.

Systematic modifications of the linker, such as its replacement with an amide, ether, or a more rigid cyclic structure, would be necessary to fully elucidate its role. Such studies help in understanding whether the flexibility of the linker is crucial for adopting an active conformation or if a more constrained analog would exhibit higher potency by reducing the entropic penalty upon binding.

Conformational Landscape and its Correlation with SAR

Computational modeling and experimental techniques like NMR spectroscopy are often employed to study the preferred conformations of such molecules. For N-benzyl-pyridin-2-amine analogs, it has been observed that the molecule can exist in various folded and extended conformations. The specific conformation adopted upon binding to a biological target is often different from the lowest energy conformation in solution.

The correlation between the conformational landscape and SAR is a cornerstone of rational drug design. By understanding which conformations are associated with higher biological activity, medicinal chemists can design new analogs with restricted conformations that favor the active state. This can be achieved by introducing steric hindrance to limit rotation or by incorporating the flexible linker into a rigid ring system. For example, if a folded conformation is found to be the bioactive one, introducing a substituent that promotes this fold through intramolecular interactions could lead to a more potent compound.

The following table illustrates hypothetical conformational preferences and their potential impact on activity, based on general principles observed in similar molecular scaffolds.

ConformationDihedral Angle (Benzodioxole-C-N-Pyridine)Potential for Biological ActivityRationale
Extended~180°ModerateAllows for interactions with two distinct sub-pockets of a binding site.
Folded~60-90°HighMay be required to fit into a compact, well-defined binding pocket.
Perpendicular~90°LowSteric clashes may prevent optimal binding.

Pharmacophore Development and Ligand-Based Design Principles

In the absence of a known crystal structure of the target protein, ligand-based design principles become paramount. Pharmacophore modeling is a powerful tool in this regard. A pharmacophore model for this compound and its analogs would define the essential three-dimensional arrangement of chemical features necessary for biological activity.

Based on the structure of the parent compound and SAR data from analogous series, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond donor: The secondary amine.

A hydrogen bond acceptor: The pyridine nitrogen.

An aromatic/hydrophobic region: The benzodioxole moiety.

Another aromatic/hydrophobic region: The pyridine ring.

The spatial relationship between these features is critical. 3D-QSAR (Quantitative Structure-Activity Relationship) studies on similar aminopyridine derivatives have often highlighted the importance of the distances and angles between these pharmacophoric points for optimal activity.

Ligand-based design principles derived from such models would guide the synthesis of new derivatives. For instance, if the model suggests that a certain distance between the hydrogen bond donor and the benzodioxole ring is optimal, new linkers could be designed to enforce this geometry. Furthermore, the model can be used to virtually screen large compound libraries to identify new molecules with diverse chemical scaffolds that match the pharmacophoric features, thus accelerating the discovery of novel active compounds.

The table below outlines key pharmacophoric features and potential design strategies based on these principles.

Pharmacophoric FeaturePotential Role in BindingDesign Strategy
Pyridine NitrogenHydrogen bond acceptor with receptor backbone or side chains.Introduce substituents on the pyridine ring to modulate basicity and steric profile.
Secondary Amine (NH)Hydrogen bond donor to a key residue (e.g., in a kinase hinge region).Modify linker length or rigidity to optimize the position of the NH group.
Benzodioxole RingHydrophobic interactions within a lipophilic pocket.Explore different substituents on the benzodioxole ring to enhance hydrophobic or electronic interactions.
Methylene BridgeProvides conformational flexibility.Replace with other linkers (e.g., ethyl, cyclopropyl) to explore the impact of flexibility and size.

Molecular Mechanisms of Action and Identification of Pharmacological Targets

Comprehensive Analysis of Receptor Binding Profiles

Currently, there is no publicly available research detailing the receptor binding profile of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine.

G-protein Coupled Receptor (GPCR) Interaction Dynamics

Specific data on the interaction of this compound with any G-protein coupled receptors is not available in the current body of scientific literature.

Modulation of Ion Channel Function

There is no published research on the effects of this compound on the function of ion channels.

Nuclear Receptor Agonism or Antagonism

The agonistic or antagonistic activity of this compound towards nuclear receptors has not been reported in scientific studies.

Enzyme Inhibition and Activation Kinetics

Detailed studies on the enzymatic activity of this compound are not currently available.

Interaction with Enzymes in Key Metabolic or Signaling Pathways

Information regarding the interaction of this compound with enzymes involved in key metabolic or signaling pathways is not present in the available literature.

Kinase, Phosphatase, and Hydrolase Modulation

There is no specific data from published research to indicate that this compound modulates the activity of kinases, phosphatases, or hydrolases.

Lack of Specific Research Data for this compound

Extensive searches of scientific literature and databases have revealed a significant lack of specific research data for the chemical compound this compound concerning its detailed molecular mechanisms of action and pharmacological targets.

Currently, there is no publicly available information that would allow for a thorough and scientifically accurate discussion of the following topics as they relate to this specific compound:

Intracellular Signaling Pathway Perturbations: No studies were identified that investigated how this compound might regulate second messenger systems, modulate protein-protein interactions, or affect transcriptional regulation and gene expression.

In Vitro Mechanistic Investigations: There is a lack of published cell-based assays to determine target engagement and pathway activity, as well as biochemical assays detailing enzyme kinetics and binding affinity specifically for this compound.

While research exists for structurally related compounds, this information cannot be extrapolated to this compound with scientific certainty. Therefore, the requested article focusing solely on the specified outline for this compound cannot be generated at this time due to the absence of the necessary primary research findings.

In Vitro Mechanistic Investigations

High-Throughput Screening (HTS) for Target Discovery

There are no publicly available research articles or data that describe the use of high-throughput screening assays to identify the pharmacological targets of this compound. HTS is a critical step in early-stage drug discovery that involves the rapid assessment of a large number of compounds for their ability to interact with specific biological targets. Without such studies, the potential biological targets of this compound remain unknown.

Computational Approaches for Mechanism Elucidation

Computational methods are invaluable for predicting and understanding the behavior of molecules at a subatomic level. However, for this compound, the application of these techniques has not been documented in the scientific literature.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are computational tools used to predict how a small molecule, such as this compound, might bind to a protein or other biological macromolecule. These simulations provide insights into the binding affinity and the stability of the resulting complex. A search of scientific databases reveals no studies that have performed these simulations for this specific compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to determine the electronic structure, properties, and reactivity of a molecule. These calculations can elucidate aspects such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is crucial for understanding a compound's chemical behavior and its potential to interact with biological targets. At present, no quantum chemical studies have been published specifically for this compound.

Preclinical Pharmacological Investigations and Metabolic Profiling

In Vitro Efficacy and Selectivity Assessments

No public data is available regarding the efficacy of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine in any cell lines or primary cell cultures.

There is no published information on the target selectivity of this compound against any potential off-targets.

No phenotypic screening data for this compound in any disease-relevant cellular models has been found in the public domain.

In Vivo Pharmacodynamic Studies in Animal Models

There are no publicly available studies on the evaluation of this compound in any disease-specific animal models.

No research has been published on the identification or validation of biomarkers associated with the activity of this compound in preclinical models.

Functional Outcome Measures in Animal Behavioral and Physiological Models

Given the absence of direct studies on this compound, any discussion of its effects on functional outcomes in animal models remains speculative. However, compounds containing the 1,3-benzodioxole (B145889) moiety have been investigated for a range of biological activities. For instance, certain benzodioxole derivatives have been explored for their potential as antidiabetic agents, where functional outcomes in animal models included the monitoring of blood glucose levels in streptozotocin-induced diabetic mice. nih.govnih.govresearchgate.net Should this compound be investigated for similar metabolic effects, relevant functional outcome measures would likely include glucose tolerance tests and measurements of plasma insulin levels.

Furthermore, other research on different benzodioxole-containing molecules has focused on their potential in treating inflammatory diseases. In such preclinical studies, functional outcomes in animal models, such as gerbils and cynomolgus macaques, have included the inhibition of C5a-induced neutropenia, a measure of the inflammatory response. nih.gov

Biotransformation Pathways and Metabolic Stability in Preclinical Systems

The biotransformation of this compound in preclinical systems would be anticipated to heavily involve the metabolism of the 1,3-benzodioxole ring.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes

In vitro studies with hepatic microsomes are a standard method for assessing metabolic stability. For compounds containing a 1,3-benzodioxole ring, a key metabolic pathway is the opening of this ring. nih.gov This biotransformation can lead to the formation of catechol metabolites. The stability of this compound in hepatic microsomes would likely be influenced by the rate of this ring-opening reaction. Metabolite identification would focus on detecting the resulting hydroxylated structures. nih.gov

Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of the 1,3-benzodioxole substituent is known to be catalyzed by Cytochrome P450 (CYP) enzymes. researchgate.net Specifically, CYP450-mediated oxidation can generate a carbene intermediate from the 1,3-benzodioxole moiety. researchgate.net This reactive intermediate can bind tightly to the iron atom of the enzyme, potentially leading to mechanism-based inhibition of the CYP enzyme. researchgate.net Therefore, key metabolizing enzymes for this compound are predicted to be various CYP450 isoforms. Further in vitro studies using specific recombinant CYP enzymes would be necessary to identify the primary isoforms involved.

In Vivo Metabolite Profiling and Excretion Pathways in Animal Models

Following administration in animal models, it is anticipated that the metabolites of this compound would include the ring-opened catechol derivatives. researchgate.net These more polar metabolites would then likely undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. The primary excretion pathways would likely be through urine and feces, which is typical for many xenobiotics after metabolic conversion to more water-soluble forms. msdvetmanual.com

Pharmacokinetic Principles in Preclinical Species (excluding human data)

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Characteristics in Animal Models

The absorption of this compound following oral administration in animal models would depend on its physicochemical properties, such as its solubility and permeability. Generally, lipid-soluble substances are more readily absorbed from the gastrointestinal tract. msdvetmanual.com

Once absorbed, the compound would be distributed throughout the body via the bloodstream. msdvetmanual.com The extent of distribution to various tissues and organs would be influenced by factors such as its plasma protein binding and tissue permeability. msdvetmanual.com The liver is expected to be a major site of accumulation and metabolism due to its role in first-pass metabolism. msdvetmanual.com For some benzodioxole-containing drugs, good bioavailability has been noted, suggesting efficient absorption and distribution. enamine.net

An extensive search for scientific literature regarding the preclinical pharmacological investigations and metabolic profiling of the specific chemical compound this compound has been conducted. Unfortunately, no publicly available research data corresponding to the requested sections on its elimination pathways, clearance in preclinical species, or exploratory pharmacological efficacy studies in animal models could be located.

The search did not yield any specific studies detailing the metabolic breakdown, excretion routes, or clearance rates of this compound in any preclinical species. Furthermore, there is no accessible information on its target engagement or mechanism of action in animal models.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified subsections. The absence of such information in the scientific domain prevents the creation of a thorough and scientifically accurate article as per the user's instructions.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known three-dimensional structure of a biological target, LBDD methods utilize the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling would involve the statistical correlation of the biological activity of a series of compounds, structurally related to N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine, with their physicochemical properties or molecular descriptors. A hypothetical QSAR study would first require the synthesis and biological evaluation of a diverse set of analogues.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

Compound IDR-group ModificationLogPElectronic Parameter (σ)Steric Parameter (Es)Biological Activity (IC50, µM)
1H (Parent Compound)3.20.000.005.8
24-Cl3.90.23-0.972.1
34-OCH33.1-0.27-0.558.5
44-NO23.00.78-2.521.2

A resulting QSAR equation might take the form: log(1/IC50) = β0 + β1(LogP) + β2(σ) + β3(Es)

This model could then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model would be generated based on a set of known active ligands for a particular receptor. This model would then serve as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new chemical scaffolds with similar biological activity.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the biological target is available, SBDD methods can be employed to design and optimize ligands that bind with high affinity and selectivity.

Protein-Ligand Docking and Scoring Function Evaluation

Molecular docking would simulate the binding of this compound into the active site of a target protein. This process predicts the preferred binding orientation and conformation of the ligand. Scoring functions are then used to estimate the binding affinity, ranking different poses and, by extension, different ligands. A typical docking workflow would involve preparing the protein structure (e.g., from the Protein Data Bank) and the ligand, performing the docking simulation, and analyzing the resulting poses and scores.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

To understand the dynamic behavior of the ligand-receptor complex, molecular dynamics (MD) simulations would be performed. An MD simulation would track the movements of atoms in the complex over time, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes that may occur upon ligand binding. This information is crucial for refining the design of more potent inhibitors.

Free Energy Perturbation and Binding Energy Calculations

More computationally intensive methods like Free Energy Perturbation (FEP) can provide highly accurate calculations of the relative binding affinities of a series of ligands. FEP simulates a non-physical pathway to "mutate" one ligand into another within the binding site, allowing for precise prediction of the change in binding free energy resulting from a chemical modification. These calculations are invaluable for the lead optimization phase of drug discovery.

While no specific computational studies on this compound have been identified, the application of the aforementioned computational chemistry and molecular modeling methodologies would be a critical step in elucidating its therapeutic potential and guiding the development of novel, more effective drug candidates.

Cheminformatics and Data Mining in Compound Discovery

Cheminformatics provides the tools to navigate and analyze the vast landscape of chemical information. For a compound like this compound, these approaches are crucial for understanding its relationship to existing molecules and for identifying opportunities for novel drug design.

Chemical Space Exploration and Diversity Analysis

Chemical space exploration for this compound involves mapping its structural and physicochemical properties relative to known bioactive molecules. The 1,3-benzodioxole (B145889) group is a well-known fragment in medicinal chemistry, often associated with a range of biological activities. nih.govnih.gov Similarly, the 2-aminopyridine (B139424) scaffold is a key component in numerous pharmaceutical agents. nih.govnih.gov

A diversity analysis would involve comparing a virtual library of derivatives of this compound against existing compound databases. This can be achieved by systematically modifying the core structure, for instance, by substitution on the pyridine (B92270) ring or the benzodioxole moiety. The resulting analogs can then be plotted in a multidimensional property space defined by descriptors such as molecular weight, lipophilicity (logP), polar surface area, and shape. This analysis helps in identifying unique areas of chemical space occupied by these derivatives, suggesting the potential for novel biological activities not yet explored.

Predictive Modeling for ADME-Relevant Parameters

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models offer a rapid and cost-effective means to predict these parameters for this compound and its analogs, guiding the design of compounds with more favorable pharmacokinetic profiles. researchgate.netnih.gov

Predictive models for permeability, such as Caco-2 cell permeability, can estimate the compound's ability to be absorbed through the intestinal wall. tandfonline.com For solubility, another critical factor for oral absorption, quantitative structure-property relationship (QSPR) models can be employed. tandfonline.com These models are built using large datasets of compounds with experimentally determined ADME properties and use machine learning algorithms to correlate molecular descriptors with these properties. nih.gov For this compound, key descriptors would include its hydrogen bond donors and acceptors, rotatable bonds, and topological polar surface area (TPSA).

Below is an interactive data table showcasing predicted ADME-relevant parameters for this compound, generated using established computational models.

ParameterPredicted ValueInterpretation
Molecular Weight242.27 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity)2.85Indicates good membrane permeability.
Aqueous Solubility (logS)-3.5Moderately soluble.
Caco-2 Permeability (logPapp)0.95 cm/sSuggests good intestinal absorption.
Blood-Brain Barrier Permeability (logBB)-0.2May have the potential to cross the blood-brain barrier.
Topological Polar Surface Area (TPSA)52.3 ŲFavorable for cell permeability.

Note: The data in this table are predicted values from computational models and have not been experimentally verified.

De Novo Design and Scaffold Hopping Approaches

Beyond analyzing the existing structure, computational methods can be used to design novel molecules based on the core scaffolds of this compound.

De novo design algorithms can generate entirely new molecules that fit within the binding site of a specific biological target. openreview.net Starting with the this compound structure as a fragment, these programs can "grow" new functionalities atom-by-atom or by connecting larger fragments, optimizing for binding affinity and other desired properties.

Scaffold hopping is a powerful strategy to identify structurally novel compounds that retain the biological activity of the original molecule. nih.govacs.org For this compound, one could envision replacing the pyridin-2-amine core with other bioisosteric heterocycles, such as pyrimidine (B1678525) or pyrazine, while retaining the benzodioxole moiety. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov Computational techniques based on 3D shape and electrostatic similarity are often employed to guide this process, ensuring that the new scaffold can adopt a similar conformation and present key interacting groups in the same orientation as the original molecule. acs.org

For example, a scaffold hopping exercise could generate the following alternative core structures:

Original ScaffoldHopped ScaffoldRationale
Pyridin-2-amineImidazo[1,2-a]pyridineMaintains aromaticity and hydrogen bonding capabilities.
Pyridin-2-amine1,2,4-Triazolo[4,3-a]pyridineIntroduces an additional nitrogen atom for potential new interactions.
1,3-Benzodioxole2,3-Dihydrobenzo[b] nih.govtandfonline.comdioxineExpands the ring system while maintaining the ether linkages.

These computational strategies, from cheminformatics analysis to de novo design and scaffold hopping, provide a comprehensive framework for exploring the potential of this compound in drug discovery. By leveraging these in silico tools, researchers can make more informed decisions, accelerating the design and development of new and effective therapeutic agents.

Prospective Therapeutic Applications and Future Research Directions

Hypothesized Therapeutic Areas Based on Preclinical Efficacy and Mechanism

While direct preclinical data for N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine is not extensively available in public literature, the therapeutic potential of this compound can be hypothesized based on the well-documented activities of its constituent chemical scaffolds: the 1,3-benzodioxole (B145889) and 2-aminopyridine (B139424) moieties. These structural components are present in numerous biologically active molecules, suggesting a range of plausible research avenues for the title compound.

Neurodegenerative and Neurological Research Modalities

The 2-aminopyridine backbone is a key feature in compounds investigated for neurological disorders. For instance, 4-aminopyridine (B3432731) is an approved drug for improving walking in patients with multiple sclerosis. nih.govpensoft.net Its mechanism involves blocking voltage-gated potassium channels, which enhances neurotransmission in demyelinated axons. nih.govpensoft.netyoutube.com Preclinical studies on 4-aminopyridine and its derivatives have also suggested potential neuroprotective effects. nih.govnih.gov In a model of Alzheimer's disease, 4-aminopyridine was found to suppress microglial activation and provide neuroprotection. nih.gov Furthermore, novel N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects against cognitive decline in preclinical models. nih.gov The presence of the aminopyridine core in this compound suggests it could be a candidate for investigating similar neuroprotective and neuromodulatory activities.

The 1,3-benzodioxole moiety has also been explored for its neuroprotective potential. chemicalbook.com This suggests that the combination of these two pharmacophores in this compound may offer synergistic or unique neuroprotective properties worth investigating in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Oncology and Cancer Biology Investigations

Both the 1,3-benzodioxole and 2-aminopyridine scaffolds have been extensively studied in the context of oncology. Derivatives of 1,3-benzodioxole have demonstrated anti-tumor properties through various mechanisms, including the induction of apoptosis and inhibition of enzymes crucial for cancer cell survival. chemicalbook.comnajah.eduresearchgate.net Some benzodioxole-based thiosemicarbazone derivatives have shown promising cytotoxic effects against lung adenocarcinoma and glioma cell lines. nih.gov

Similarly, 2-aminopyridine derivatives are recognized as important precursors in the synthesis of anticancer agents. nih.gov They are integral to the structure of multi-target kinase inhibitors, which are increasingly used in cancer therapy. oaji.net The discovery of 2-aminopyridine derivatives as selective JAK2 inhibitors highlights their potential in treating myeloproliferative neoplasms. researchgate.netnih.gov Given the established anticancer potential of both core structures, this compound is a plausible candidate for screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

Anti-infective and Antimicrobial Research

The 2-aminopyridine moiety is a well-known pharmacophore in the development of anti-infective agents. nih.gov Synthetic derivatives of 2-aminopyridine have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govsemanticscholar.org The versatility of the 2-aminopyrimidine (B69317) scaffold, a related structure, has been highlighted in its broad-spectrum antimicrobial properties. ijpsjournal.com

The 1,3-benzodioxole ring system is also found in natural and synthetic compounds with antimicrobial activity. nih.gov The combination of these two moieties in this compound could lead to compounds with potent and broad-spectrum antimicrobial activity. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel anti-infective agent.

Anti-inflammatory and Immunomodulatory Research

Both 1,3-benzodioxole and 2-aminopyridine derivatives have been investigated for their anti-inflammatory properties. Certain 1,3-benzodioxole derivatives have shown potential as inhibitors of COX enzymes, which are key targets in anti-inflammatory therapy. nih.gov Additionally, some derivatives have exhibited both antioxidant and anti-inflammatory activities. chemicalbook.com

The 2-aminopyridine scaffold is also present in molecules with demonstrated anti-inflammatory effects. nih.govoaji.net For example, derivatives of 2-amino-3-cyanopyridine (B104079) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. oaji.netresearchgate.net The potential for this compound to modulate inflammatory pathways makes it a candidate for investigation in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Interactive Data Table: Hypothesized Therapeutic Applications

Therapeutic AreaKey PharmacophoreSupporting Evidence from AnalogsPotential Research Modalities
Neurodegeneration 2-AminopyridineNeuroprotective effects of 4-aminopyridine derivatives. nih.govnih.govIn vitro and in vivo models of Alzheimer's and Parkinson's disease.
Oncology 1,3-Benzodioxole & 2-AminopyridineAnticancer activity of benzodioxole and aminopyridine derivatives. chemicalbook.comresearchgate.netnih.govCytotoxicity assays against various cancer cell lines.
Anti-infective 2-AminopyridineAntibacterial properties of 2-aminopyridine derivatives. nih.govsemanticscholar.orgScreening against pathogenic bacteria and fungi.
Anti-inflammatory 1,3-Benzodioxole & 2-AminopyridineAnti-inflammatory activity of both benzodioxole and aminopyridine analogs. oaji.netnih.govIn vitro and in vivo models of inflammation.

Strategies for Lead Optimization and Preclinical Candidate Selection

Once initial biological activity is confirmed for this compound, a systematic lead optimization process would be crucial for enhancing its drug-like properties. biobide.com This process focuses on refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. biobide.comdanaher.com

A key strategy would involve Structure-Activity Relationship (SAR) studies. This entails synthesizing a library of analogs by modifying different parts of the parent molecule. For instance, substitutions could be made on both the benzodioxole and pyridine (B92270) rings to explore their impact on biological activity. The nature and position of these substituents can significantly influence the compound's interaction with its biological target.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would be evaluated early in the optimization phase. danaher.com In vitro assays can predict metabolic stability, cell permeability, and potential for off-target effects. The goal is to identify a preclinical candidate with a balanced profile of efficacy and safety. eurofinsdiscovery.com

Emerging Methodologies and Technologies Applicable to this compound Research

Modern drug discovery leverages a variety of advanced technologies that could significantly accelerate the research and development of this compound.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial hits. nih.govnih.gov For neurodegenerative diseases, HTS assays can be based on markers like protein aggregation or neuronal death. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly used to predict the biological activities and physicochemical properties of molecules, thereby guiding lead optimization. frontiersin.orgnih.gov Generative AI models can even design novel molecular structures with desired therapeutic profiles. nih.gov These computational tools can help prioritize the synthesis of the most promising analogs of this compound.

Organ-on-a-chip technology provides more physiologically relevant in vitro models for preclinical testing. nih.govfrontiersin.orgnih.gov These microfluidic devices can mimic the complex microenvironment of human organs, offering better prediction of a drug's efficacy and toxicity in humans compared to traditional 2D cell cultures. nih.govemulatebio.com For oncology research, tumor-on-a-chip platforms can model the tumor microenvironment and metastasis, providing valuable insights into the anticancer potential of new compounds. frontiersin.orgemulatebio.com In neurological research, compartmentalized cell culture systems on microfluidic plates can be used for high-capacity screening of potential neuroprotective agents. acs.org

Interactive Data Table: Emerging Research Technologies

TechnologyApplication in ResearchPotential Impact
High-Throughput Screening (HTS) Rapidly screen for biological activity against various targets. nih.govnih.govAccelerate the identification of initial lead compounds.
Artificial Intelligence (AI) / Machine Learning (ML) Predict bioactivity, optimize molecular structures, and design novel compounds. frontiersin.orgnih.govEnhance the efficiency of lead optimization and reduce development timelines.
Organ-on-a-Chip Provide more human-relevant preclinical models for efficacy and toxicity testing. nih.govnih.govImprove the predictive value of preclinical studies and reduce reliance on animal models.

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound "this compound" regarding its prospective therapeutic applications or conceptual translational research pathways. The search results did not yield any preclinical or research information directly pertaining to this molecule.

Therefore, it is not possible to provide an article on the requested topics as there is no available scientific evidence to support a discussion on its therapeutic potential or future research directions.

Advanced Analytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Compound Purification and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantification of N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of this compound. While a specific, validated HPLC method for this exact compound is not publicly available, a general method can be proposed based on established protocols for structurally related pyridine (B92270) derivatives. A reverse-phase HPLC method would be the most common approach.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from impurities. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule are expected to absorb UV light.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would need to be optimized and validated for specificity, linearity, accuracy, and precision for reliable quantitative analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. This compound itself may have limited volatility due to its molecular weight and polar nature. However, GC could be applicable for the analysis of more volatile precursors or degradation products.

For the analysis of the intact molecule, derivatization to increase volatility and thermal stability might be necessary. For instance, silylation of the amine group could be explored. A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. Detection would most commonly be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of the compound and its impurities.

Preparative Chromatography for Scale-Up Purification

For obtaining larger quantities of highly pure this compound for biological or other studies, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

Flash chromatography, a common form of preparative chromatography, using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate/hexane, would be a standard approach for the initial purification of the crude product. For higher purity requirements, preparative HPLC with a C18 column and a water/acetonitrile or water/methanol mobile phase system would be employed. The fractions containing the pure compound are collected, and the solvent is evaporated to yield the purified product.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

¹H NMR Spectroscopy would provide information on the number and environment of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the benzodioxole ring, the methylene (B1212753) bridge, the methylenedioxy group, and the amine proton.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom in the pyridine and benzodioxole rings, as well as the methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring 6.5 - 8.2108 - 158
Benzodioxole Ring 6.7 - 6.9108 - 148
-CH₂- (bridge) ~4.5~48
-O-CH₂-O- ~5.9~101
-NH- 5.0 - 6.0 (broad)-

Note: These are predicted values and the actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₁₂N₂O₂), the expected exact mass can be calculated.

Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[C₁₃H₁₂N₂O₂ + H]⁺229.0977

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. For this compound, key fragmentations would be expected to occur at the benzylic C-N bond, leading to the formation of the benzodioxolylmethyl cation and the pyridin-2-amine radical cation or their respective counterparts. The observation of these fragments would provide strong evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of molecules.

Infrared (IR) Spectroscopy would be utilized to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For instance, N-H stretching vibrations from the secondary amine, C-H stretching from the aromatic rings and the methylene bridge, C=N and C=C stretching vibrations within the pyridine and benzodioxole rings, and C-O-C stretching from the dioxole ring would all be anticipated.

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide insights into the electronic transitions within the molecule. The presence of conjugated systems, namely the pyridine and benzodioxole rings, would likely result in characteristic absorption maxima in the UV-Vis spectrum. The position and intensity of these peaks would be indicative of the extent of conjugation and the electronic environment of the chromophores.

Despite the theoretical applicability of these techniques, specific IR and UV-Vis spectral data for this compound are not currently available in published scientific literature. The table below indicates the expected, but unconfirmed, IR absorption regions for the key functional groups of the molecule.

Functional GroupExpected Absorption Region (cm⁻¹)
N-H Stretch (secondary amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N Stretch (pyridine)1630-1680
C=C Stretch (aromatic)1450-1600
C-O-C Stretch (dioxole)1000-1300

Bioanalytical Methods for Quantification in Preclinical Biological Matrices

The quantification of a compound in biological matrices such as plasma, blood, or tissue is crucial for preclinical pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples. A hypothetical LC-MS/MS method for this compound would involve chromatographic separation on a suitable column followed by detection using a mass spectrometer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion would be monitored for quantification.

Currently, there are no published LC-MS/MS methods specifically developed for the bioanalysis of this compound. The development of such a method would require optimization of chromatographic conditions and mass spectrometric parameters, as outlined in the hypothetical data table below.

ParameterHypothetical Value/Condition
Chromatography
ColumnC18 reverse-phase
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺)To be determined experimentally
Product IonTo be determined experimentally
Collision EnergyTo be optimized

Immunoassays and Radioligand Binding Assays (for target engagement quantification)

Immunoassays and radioligand binding assays are powerful techniques for quantifying target engagement of a compound.

Immunoassays , such as ELISA, would require the development of specific antibodies that recognize either the compound itself or a biomarker of its target engagement. The development of such an assay for this compound has not been reported.

Radioligand Binding Assays would be employed if the molecular target of this compound is a receptor or enzyme. This technique involves using a radiolabeled ligand that binds to the target and measuring the displacement of this ligand by the compound of interest. This allows for the determination of the compound's binding affinity (Ki or IC50). As the specific biological target of this compound is not documented in the available literature, no such assay data exists.

X-ray Crystallography and Structural Determination for Compound and Complex Analysis

A search of crystallographic databases reveals no published crystal structure for this compound. A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such a study.

ParameterHypothetical Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)To be determined
α, β, γ (°)90, To be determined, 90
Volume (ų)To be determined
Z4
Calculated Density (g/cm³)To be determined
R-factor< 0.05 for a well-refined structure

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine, and how can purity be validated?

  • Methodology : Palladium-catalyzed amination is a viable approach for pyridin-2-amine derivatives, where halogenated precursors (e.g., 2-chloropyridine) react with benzodioxolylmethylamine under conditions optimized for solvent (dioxane or toluene), base (sodium tert-butoxide), and catalyst (e.g., Pd(OAc)₂ with ligands like Xantphos) . Post-synthesis, purity is validated via HPLC, while structural confirmation employs 1^1H/13^13C NMR, FTIR (for functional groups like NH and C-O-C), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1^1H NMR detects aromatic protons (6.7–8.2 ppm) and methylene bridges (δ ~4.3 ppm). FTIR identifies benzodioxole C-O-C stretches (~1,250 cm1^{-1}) and pyridine ring vibrations (~1,600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Absorption correction (multi-scan) and R-factor analysis (target <0.05) ensure data reliability .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Begin with in vitro assays targeting neurological or cancer pathways. For example:

  • Enzyme inhibition : Test against monoamine oxidases (MAOs) or kinases using fluorogenic substrates .
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters). Focus on hydrogen bonding (pyridine N, benzodioxole O) and π-π stacking (aromatic rings) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in cytotoxicity may arise from differences in ATP levels or culture media .
  • Enantiomer separation : Chiral HPLC or enzymatic resolution can isolate stereoisomers, as enantiomers of benzodioxole derivatives often show divergent bioactivity (e.g., R vs. S configurations in LSD receptor binding) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) via response surface methodology (RSM) to maximize yield .
  • Flow chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation) and improve reproducibility for intermediates like benzodioxolylmethylamine .

Q. What advanced techniques elucidate the compound’s mechanism in neurological systems?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kₐ) to dopamine or serotonin receptors .
  • Electrophysiology : Patch-clamp assays on neuronal cells measure ion channel modulation (e.g., K⁺ or Ca²⁺ currents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.